Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate
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Overview
Description
It has been widely used in the treatment of prostate cancer. The compound has a molecular formula of C17H23NO3S and a molecular weight of 321.4 g/mol.
Preparation Methods
The synthesis of Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate involves several steps. One common synthetic route includes the reaction of 4-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its interactions with biological molecules.
Medicine: It is primarily used in the treatment of prostate cancer due to its antiandrogen properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate involves its binding to androgen receptors, thereby inhibiting the action of androgens like testosterone. This inhibition prevents the growth and proliferation of androgen-dependent prostate cancer cells. The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling.
Comparison with Similar Compounds
Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate is unique due to its specific structure and antiandrogen properties. Similar compounds include:
Bicalutamide: Another nonsteroidal antiandrogen used in prostate cancer treatment.
Flutamide: A nonsteroidal antiandrogen with a similar mechanism of action.
Nilutamide: Another antiandrogen with structural similarities. These compounds share the ability to inhibit androgen receptors but differ in their chemical structures and specific pharmacological properties.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-(thiomorpholin-4-ylmethyl)phenyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-2-21-17(20)8-7-16(19)15-5-3-14(4-6-15)13-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMJETGZZPHNEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642948 |
Source
|
Record name | Ethyl 4-oxo-4-{4-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-36-3 |
Source
|
Record name | Ethyl 4-oxo-4-{4-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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